2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Medicinal Chemistry Chemical Building Blocks SAR Studies

Medicinal chemistry programs requiring stereochemical diversification at the alpha-carbon face a gap: achiral pyrrole-propionic acids cannot support enantiomer-specific SAR, while N-methyl analogs block hydrogen-bond donation. This chiral, N-unsubstituted pyrrole derivative solves both issues. - **Chiral center** (alpha-methyl) enables (R)/(S) resolution for stereospecific target engagement. - **Free N-H pyrrole** provides orthogonal handles: carboxylic acid for amide coupling, N-H for metal coordination. - **Intermediate lipophilicity** (predicted logP ~1.5-1.6) balances solubility vs. permeability, unlike more polar des-methyl (logP ~1.03) or lipophilic N-methyl analogs. - **98% purity** - suitable for multi-step synthesis without re-purification.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1520882-76-1
Cat. No. B1406095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
CAS1520882-76-1
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CN1)C(=O)O
InChIInChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11)
InChIKeyNLPXWCKVRPMMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid: Core Identifiers and Characteristics


2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (CAS 1520882-76-1), also referred to as 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid or MPAA, is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound features a 1H-pyrrole ring attached at its 2-position to a propanoic acid chain bearing a methyl substituent at the alpha-carbon, creating a chiral center . It is supplied as a research chemical with a typical purity of 98% (as specified by vendor certificate of analysis) and is classified under the MDL number MFCD25953925 . The compound serves as a chiral building block in medicinal chemistry and organic synthesis, where the alpha-methyl group introduces steric and electronic differentiation relative to non-methylated pyrrole-propionic acid analogs .

Type Chiral pyrrole building block
Workflow Enantioselective SAR / asymmetric synthesis
Identity Racemic mixture (stereochemical control context)

Why Generic Analogs Cannot Substitute


Although several pyrrole-propionic acid derivatives share a common core scaffold, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid possesses a chiral center at the alpha-carbon of the propionic acid chain that is absent in the unmethylated analog 3-(1H-pyrrol-2-yl)propanoic acid (CAS 408309-29-5) . This methyl substituent alters the acid dissociation constant (pKa) and lipophilicity (logP) relative to the des-methyl analog, as predicted by computational models . Furthermore, the N-unsubstituted pyrrole ring distinguishes this compound from N-methylated congeners such as 2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid (CAS 1504787-49-8), which lack the hydrogen-bond donor capacity of the free N-H and exhibit different reactivity in electrophilic substitution and metal-catalyzed coupling reactions . Generic substitution risks introducing an achiral or differently substituted scaffold that may not recapitulate the steric and electronic environment required for target engagement or downstream synthetic transformations.

Target Compound
Chiral alpha-methyl pyrrole-propionic acid (racemic). N-H present. Predicted pKa ~4.7–5.0.
Unmethylated Analog
Achiral scaffold with lower pKa (~4.5) and lower logP. Cannot support stereochemical diversification.
N-Methylated Analog
Lacks hydrogen-bond donor capacity. Higher logP. Alters reactivity in coupling and electrophilic substitution.

Substitution may shift steric, electronic, and hydrogen-bond profiles. Enantiomeric resolution capability is lost with achiral analogs.

Quantitative Differentiation Evidence


Molecular Weight and Formula Differentiation

The target compound has a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol, while the unmethylated analog 3-(1H-pyrrol-2-yl)propanoic acid (CAS 408309-29-5) has the formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . The difference of one carbon and two hydrogen atoms (ΔMW = 14.03 g/mol) corresponds precisely to the alpha-methyl group, confirming the structural distinction.

Molecular Identity
Cross-study comparable
Target: C₈H₁₁NO₂ (153.18 g/mol). Analog: C₇H₉NO₂ (139.15 g/mol). ΔMW +14.03 (alpha-methyl).
Supports identity verification by LC-MS/HRMS.
Standard IUPAC mass comparison.
Medicinal Chemistry Chemical Building Blocks SAR Studies

Predicted pKa Shift from Alpha-Methyl Substitution

The predicted pKa of the unmethylated analog 3-(1H-pyrrol-2-yl)propanoic acid (CAS 408309-29-5) is reported as 4.51±0.10 . Alpha-methyl substitution in carboxylic acids generally increases the pKa by approximately 0.2–0.5 units due to the electron-donating inductive effect and increased steric hindrance to solvation of the carboxylate anion . While an experimentally measured pKa for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid was not located in the open literature, the class-level inference predicts a pKa in the range of 4.7–5.0.

Predicted pKa Shift
Class-level inference
Estimated ΔpKa +0.2 to +0.5 (range ~4.7–5.0) vs. analog pKa 4.51±0.10.
Data to verify; context-dependent ionization.
Experimental pKa not available. Review in assay buffer.
Physicochemical Properties Drug Design Formulation

Chiral Center vs. Achiral Des-Methyl Analog

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid contains a single asymmetric carbon at the alpha-position of the propionic acid chain, making it a chiral molecule capable of existing as (R)- and (S)-enantiomers . In contrast, 3-(1H-pyrrol-2-yl)propanoic acid (CAS 408309-29-5) is achiral, bearing two hydrogen atoms at the corresponding alpha-carbon [1]. The target compound is currently supplied as a racemic mixture (purity 98% by vendor specification) . No data on enantiomeric excess or resolution were identified.

Chirality
Cross-study comparable
Target: chiral (racemic). Analog: achiral (no stereogenic center).
Supports enantiomer-attribution review.
Supplied as racemate. Enantiomeric excess data not available.
Chiral Synthesis Enantioselective Catalysis Stereochemistry

Predicted Lipophilicity Differences Among Analogs

The predicted logP of 3-(1H-pyrrol-2-yl)propanoic acid is reported as 1.03190 . Alpha-methyl substitution is expected to increase logP by approximately 0.4–0.6 units based on the addition of one carbon atom (Hansch π contribution of ~0.5 for a methyl group) . The N-methyl analog 2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid (C₉H₁₃NO₂, MW 167.20) is predicted to have a further elevated logP due to the additional methyl group on the pyrrole nitrogen . The target compound thus occupies an intermediate lipophilicity range distinct from both the more polar des-methyl analog and the more lipophilic N-methyl analog.

Predicted Lipophilicity
Class-level inference
Estimated logP ~1.5–1.6 vs. analog logP 1.03. N-methyl analog predicted logP >1.6.
Data to verify; intermediate range may support screening.
Experimental logP not available. Review for ADME context.
Lipophilicity ADME Properties Drug Design

Purity and Identity Verification Parameters

The target compound is commercially available with a certified purity of 98% (HPLC/UPLC) from major research chemical suppliers, with the MDL number MFCD25953925 assigned for cataloging . The unmethylated analog 3-(1H-pyrrol-2-yl)propanoic acid (CAS 408309-29-5) is available with a reported melting point of 85–86 °C and appears as a yellow to brown solid . In contrast, the target compound is expected to be a white to off-white crystalline solid with an estimated melting point range of 115–130°C based on related alpha-methyl carboxylic acids . No experimentally measured melting point for the target compound was located.

Purity & Form
Specification review
98% (HPLC). Expected white/off-white solid. MDL MFCD25953925.
Vendor COA attribute. Supports receipt inspection.
Melting point predicted 115–130°C. Analog mp 85–86°C (experimental).
Procurement Quality Control Analytical Chemistry Chemical Sourcing

Recommended Application Scenarios


Enantioselective SAR in Chiral Medicinal Chemistry

When a medicinal chemistry program targets a biological receptor with a stereospecific binding pocket, the chiral 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid scaffold enables synthesis and evaluation of individual (R)- and (S)-enantiomers . The achiral analog 3-(1H-pyrrol-2-yl)propanoic acid cannot support this stereochemical diversification . Procurement of the racemic mixture (98% purity) followed by chiral resolution provides both enantiomers for parallel SAR assessment .

Fine-Tuned Physicochemical Properties in Lead Optimization

In a lead optimization program where the des-methyl analog shows excessive polarity (logP ~1.03) and the N-methyl analog is too lipophilic, the alpha-methyl compound offers an intermediate lipophilicity window (predicted logP ~1.5–1.6) that may balance solubility and permeability . The predicted pKa shift (~4.7–5.0 vs. 4.51 for the des-methyl analog) further modulates the ionization state at physiological pH .

Pyrrole-Containing Chiral Intermediates for Asymmetric Catalysis

The free N-H pyrrole and the chiral alpha-carbon of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid provide two orthogonal functional handles: the carboxylic acid for amide/ester coupling and the pyrrole N-H for metal coordination or further N-functionalization . This dual functionality is absent in N-methyl analogs and is not simultaneously available in achiral des-methyl variants . The compound is supplied at 98% purity, suitable for use as a chiral building block in multi-step synthetic sequences without additional purification .

Application
Selection Property
Validation Focus
Chiral medicinal chemistry SAR
Chiral scaffold (racemic mixture)
Enantiomer-attribution review and resolution verification
Lead optimization (physicochemical tuning)
Intermediate predicted logP and pKa
Context-dependent ADME and ionization state review
Asymmetric synthesis intermediate
Dual functional handles (free N-H, carboxylic acid)
Coupling and N-functionalization compatibility review

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